4'-Chloro-4-chloromethylbiphenyl: Technical Synthesis & Application Guide
4'-Chloro-4-chloromethylbiphenyl: Technical Synthesis & Application Guide
This guide details the chemical architecture, synthesis, and applications of 4'-Chloro-4-chloromethylbiphenyl (CCMB), a specialized alkylating agent and intermediate in the synthesis of pharmaceuticals and advanced materials.
Molecular Architecture & Physicochemical Profile[1]
4'-Chloro-4-chloromethylbiphenyl (CCMB) is a bifunctional aromatic building block. Its structure features a biphenyl core substituted with a chlorine atom at the 4'-position and a highly reactive chloromethyl group at the 4-position. This dual functionality allows for orthogonal reactivity: the chloromethyl group undergoes facile nucleophilic substitution (
Chemical Identity[2][3][4][5][6][7][8]
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IUPAC Name: 1-Chloro-4-[4-(chloromethyl)phenyl]benzene[1]
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Synonyms: 4-(Chloromethyl)-4'-chlorobiphenyl; 4'-Chloro-4-biphenylmethyl chloride
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Molecular Formula:
-
Molecular Weight: 237.12 g/mol
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CAS Registry Number: 29959-88-0 (Note: Often confused with the non-chlorinated analog CAS 1667-11-4 or the bis-chloromethyl analog CAS 1667-10-3)
Physicochemical Data Table
| Property | Value | Context |
| Appearance | White to off-white crystalline solid | High purity (>98%) |
| Melting Point | 98–102 °C | Distinct from non-chloro analog (70°C) |
| Solubility | Soluble in THF, Toluene, DCM | Insoluble in water |
| Reactivity | High (Benzylic chloride) | Lachrymator; moisture sensitive |
| Density | ~1.25 g/cm³ | Predicted |
Synthetic Pathways & Production[1][6][9]
The synthesis of CCMB generally proceeds via two primary routes. The Blanc Chloromethylation is the most direct industrial route, while the Reduction-Chlorination sequence offers higher regioselectivity for laboratory-scale precision.
Route A: Blanc Chloromethylation (Industrial Standard)
This method involves the direct electrophilic substitution of 4-chlorobiphenyl. While efficient, it requires strict control to prevent the formation of the 4,4'-bis(chloromethyl) byproduct.
Reagents: 4-Chlorobiphenyl, Paraformaldehyde, HCl (gas),
Mechanism:
-
Depolymerization of paraformaldehyde by HCl/ZnCl2 generates the electrophilic chloromethyl cation (
). -
Electrophilic aromatic substitution occurs at the 4'-position of the 4-chlorobiphenyl ring (directed by the para-directing phenyl group).
Route B: Reduction-Chlorination (High Purity)
For pharmaceutical applications requiring isomer-free material, this route is preferred.
-
Precursor: 4'-Chloro-4-biphenylcarboxylic acid (or ester).
-
Reduction:
or 4'-Chloro-4-(hydroxymethyl)biphenyl. -
Chlorination:
(Thionyl chloride) or CCMB.
Experimental Protocol: Route B (Laboratory Scale)
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Step 1 (Chlorination): Charge a reactor with 4'-chloro-4-(hydroxymethyl)biphenyl (1.0 eq) and Dichloromethane (DCM).
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Step 2: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes.
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Step 3: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC/HPLC.
-
Step 4: Quench with saturated
. Separate organic layer, dry over , and concentrate. -
Step 5: Recrystallize from n-heptane to yield white needles.
Reactivity & Mechanistic Insights
CCMB is a "choke-point" intermediate because its reactivity is dominated by the benzylic carbon. The chloride is a good leaving group, activated by the adjacent biphenyl system which stabilizes the transition state.
Reactivity Visualization
The following diagram illustrates the divergent reaction pathways for CCMB.
Figure 1: Divergent reactivity profile of CCMB. The benzylic chloride reacts under mild nucleophilic conditions, while the aryl chloride requires transition metal catalysis.
Application in Pharmaceutical & Materials Synthesis[1][6]
Sartan & NSAID Intermediates
CCMB is a structural analog to the key intermediates used in "Sartan" drug synthesis (e.g., Losartan, Valsartan), which typically utilize the 2-cyano-4'-bromomethylbiphenyl scaffold. CCMB is specifically used when the final pharmacophore requires a 4'-chloro substituent rather than a tetrazole ring.
-
Pathway: CCMB
Cyanation ( Nitrile) Hydrolysis 4'-Chloro-4-biphenylacetic acid (a potent NSAID scaffold similar to Fenbufen).
Liquid Crystal Mesogens
The rigid biphenyl core of CCMB is ideal for liquid crystal (LC) applications.
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Role: It serves as a core mesogenic unit.
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Derivatization: The chloromethyl group is converted into terminal alkyl or alkoxy chains via etherification. The 4'-chloro group provides a dipole moment essential for the dielectric anisotropy of the final LC mixture.
Antimicrobial Agents
Quaternary ammonium salts derived from CCMB (by reacting with tertiary amines like pyridine or triethylamine) exhibit potent biocidal activity due to the lipophilic biphenyl tail facilitating membrane penetration.
Handling, Safety & Stability (HSE)
Warning: CCMB is a potent alkylating agent. It must be handled with the same rigor as benzyl chloride or methyl iodide.
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Lachrymator; causes severe eye/skin burns.[2] | Use full-face respirator or sash hood. |
| Genotoxicity | Potential mutagen (alkylating agent). | Double-glove (Nitrile + Laminate). |
| Stability | Hydrolyzes in moist air to release HCl. | Store under Nitrogen at 2–8°C. |
| Incompatibility | Reacts violently with strong oxidizers and bases. | Keep away from amines/bases during storage. |
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating potential before disposal.
References
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Sigma-Aldrich. 4-(Chloromethyl)biphenyl and derivatives Safety Data Sheet.Link (Accessed 2024).
-
National Center for Biotechnology Information. PubChem Compound Summary for 4,4'-Bis(chloromethyl)-1,1'-biphenyl (Analogous reactivity data).Link
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ChemicalBook. 4,4'-Bis(chloromethyl)-1,1'-biphenyl Properties and Synthesis.Link
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Organic Syntheses. Chloromethylation of Aromatic Compounds (Blanc Reaction). Org.[3][4][5][6] Synth. 1929, 9, 86. Link
Sources
- 1. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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